cis-4-Acetamidocyclohexanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamidocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVEAIRYQPUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90942-88-4 | |
| Record name | 4-acetamidocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical Investigations and Isomeric Relationships
Absolute and Relative Configuration Determination
The stereochemical structure of a molecule can be described by its relative and absolute configurations.
Relative Configuration refers to the arrangement of substituents relative to each other within a molecule. For 4-Acetamidocyclohexanecarboxylic acid, this is described by the terms cis and trans. In the cis isomer, the acetamido and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring plane. wikipedia.org In the trans isomer, they are on opposite sides. wikipedia.org This configuration can be determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between axial and equatorial protons on the cyclohexane ring, or through X-ray crystallography, which provides a definitive three-dimensional structure of the molecule in a crystal. nih.gov
Absolute Configuration describes the precise three-dimensional arrangement of atoms at a chiral center, designated as R or S according to the Cahn-Ingold-Prelog convention. libretexts.org Since 4-Acetamidocyclohexanecarboxylic acid is achiral (it possesses a plane of symmetry), it does not have R or S designations. However, if additional substituents were introduced to create chiral centers, determining the absolute configuration would become necessary, often accomplished through techniques like X-ray crystallography of a single crystal or by using chiral derivatizing agents. nih.gov
Cis/Trans Isomerism in Cyclohexane Systems
Cis-trans isomerism, also known as geometric isomerism, is a common feature in substituted ring structures like cyclohexane where bond rotation is restricted. wikipedia.org The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
In the case of cis-4-Acetamidocyclohexanecarboxylic acid, the chair conformation would have one substituent in an axial position and the other in an equatorial position (axial-equatorial or a,e). For the trans isomer, both substituents would be in equatorial positions (e,e) or both in axial positions (a,a). The di-equatorial conformation is generally the most stable due to minimized steric hindrance.
Cis and trans isomers of 4-Acetamidocyclohexanecarboxylic acid are classified as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org They have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. As a result, they have different physical and chemical properties, such as melting points, boiling points, solubilities, and reaction rates.
| Property | Relationship |
| Isomer Type | Stereoisomers |
| Mirror Image | No |
| Superimposable | No |
| Classification | Diastereomers |
| Physical Properties | Distinct (e.g., melting point, solubility) |
The ratio of cis to trans isomers produced in a chemical synthesis is influenced by several factors, including the choice of starting materials, catalysts, and reaction conditions such as temperature and pressure.
For instance, in the synthesis of the related compound 4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid, different catalysts can yield different isomeric ratios. The use of a Ruthenium on Alumina (B75360) (Ru/Al₂O₃) or Rhodium on Alumina (Rh/Al₂O₃) catalyst can result in a 1:1 mixture of cis and trans isomers. google.com Conversely, syntheses starting from benzene (B151609) derivatives often yield the cis isomer as the major product. googleapis.com Thermodynamic control, which favors the more stable product, typically yields a higher proportion of the trans isomer, while kinetic control, which favors the faster-forming product, may lead to a higher proportion of the cis isomer.
| Catalyst/Method | Starting Material | Product | Isomeric Ratio (cis:trans) |
| Ru/Al₂O₃ or Rh/Al₂O₃ | p-Aminobenzoic acid | 4-Aminocyclohexanecarboxylic acid | 1:1 |
| Not specified | Benzene derivatives | 4-Aminocyclohexanecarboxylic acid | Predominantly cis googleapis.com |
Epimerization Studies of Cyclohexane Derivatives (e.g., cis to trans conversions)
Epimerization is the process of changing the configuration at one of several stereocenters in a molecule. In the context of cyclohexane derivatives, this often involves the conversion of the less thermodynamically stable cis isomer into the more stable trans isomer. nih.gov This conversion is a crucial step in many industrial processes where the trans isomer is the desired product. google.com
The epimerization of the cis isomer to the trans isomer is typically achieved by heating in the presence of a catalyst or a base. google.com For example, studies on the closely related N-(4-hydroxycyclohexyl) acetamide (B32628) have shown that a Raney-Ni catalyst can be used for dehydrogenation and hydrogenation, which facilitates the cis-trans epimerization. researchgate.net This process can convert a starting material with a cis-trans ratio of 66:34 to an equilibrium mixture containing 66-68% of the trans isomer. researchgate.net
Similarly, the direct conversion of cis-4-amino-1-cyclohexanecarboxylic acid to the trans isomer has been demonstrated using a Raney Nickel catalyst, achieving a trans isomer content of 70%, which corresponds to a cis/trans ratio of 1:2.3. google.com In other systems, such as 4-isopropyl-cyclohexanecarboxylic acid, heating with potassium hydroxide (B78521) can efficiently drive the equilibrium towards the trans form, achieving purities as high as 98.4% to 99.8%. google.com These studies highlight that the trans isomer, with both substituents in the more stable equatorial positions, is the thermodynamically favored product.
| Compound | Catalyst/Reagent | Conditions | Resulting Isomeric State |
| N-(4-hydroxycyclohexyl) acetamide | Raney-Ni | Refluxing in water for 6h researchgate.net | Equilibrium with 66-68% trans isomer researchgate.net |
| cis-4-Amino-1-cyclohexanecarboxylic acid | Raney Nickel | Not specified | 70% trans isomer (1:2.3 cis/trans ratio) google.com |
| 4-isopropyl-cyclohexanecarboxylic acid | Potassium Hydroxide | Heating at 130°C to 220°C google.com | 98.4% to 99.8% trans isomer google.com |
| 4-lower alkyl-cyclohexanecarboxylic acid | Sodium Hydride | Heating at 150°C google.com | Equilibrium mixture with 85% trans isomer google.com |
Conformational Analysis and Dynamics
Chair Conformation of the Cyclohexane (B81311) Ring System
The cyclohexane ring, which forms the backbone of cis-4-Acetamidocyclohexanecarboxylic acid, is not a planar hexagon. A flat ring structure would lead to significant angle strain, with C-C-C bond angles of 120°, a major deviation from the ideal tetrahedral angle of 109.5°. Additionally, a planar arrangement would force all hydrogen atoms on adjacent carbons into an eclipsed orientation, creating substantial torsional strain.
To alleviate both angle and torsional strain, the cyclohexane ring adopts a puckered, three-dimensional structure. The most stable and predominant of these is the chair conformation . libretexts.org This conformation allows the carbon-carbon bond angles to be approximately 111°, very close to the ideal tetrahedral angle, thereby eliminating angle strain. libretexts.org Furthermore, all substituents on adjacent carbons are perfectly staggered, which minimizes torsional strain. libretexts.orglibretexts.org
In the chair conformation, the twelve substituent positions are not equivalent. They are divided into two distinct sets:
Axial positions: Six bonds are oriented parallel to the principal axis of the ring, pointing straight up or down. masterorganicchemistry.com
Equatorial positions: The other six bonds point outwards from the "equator" of the ring. masterorganicchemistry.com
At room temperature, a cyclohexane ring rapidly interconverts between two equivalent chair conformations through a process known as a "ring flip." During this flip, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.org For an unsubstituted cyclohexane ring, these two chair forms are identical in energy. wikipedia.org
Computational Approaches to Conformational Energies
The relative energies of different conformations can be predicted and analyzed using a variety of computational chemistry methods. These approaches are essential for understanding systems where experimental measurements are difficult.
Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule based on bond lengths, bond angles, and torsional angles. Force fields like MM3 and MM4 are parameterized to reproduce experimental data and are computationally efficient for exploring the conformational space of molecules like substituted cyclohexanes.
Quantum Mechanics (QM): These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.
Ab initio methods: These calculations are based on first principles without empirical parameters. Methods like Hartree-Fock (HF) provide a baseline, while more accurate (and computationally expensive) methods incorporate electron correlation.
Density Functional Theory (DFT): DFT is a popular QM method that calculates the energy based on the electron density. It offers a good balance of accuracy and computational cost for studying the conformational equilibria of organic molecules.
These computational tools can be used to optimize the geometry of each conformer (chair, boat, twist-boat), calculate their relative energies, and determine the energy barriers for interconversion between them.
Solvent Effects on Conformational Equilibria
The conformational equilibrium of a molecule can be influenced by the solvent in which it is dissolved. For this compound, with its two polar, hydrogen-bonding capable functional groups, solvent effects can be particularly relevant.
Furthermore, specific interactions like hydrogen bonding between the solvent and the solute's -COOH and -NHCOCH₃ groups can alter the effective size of these substituents. A substituent that is strongly solvated may occupy a larger volume than it would in the gas phase or in a non-polar solvent. This increased "solvated size" can enhance its preference for the more spacious equatorial position, further influencing the equilibrium. For example, polar groups that can hydrogen bond with the solvent are often less stable in the sterically hindered axial position due to less efficient solvation.
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure and configuration of cis-4-Acetamidocyclohexanecarboxylic acid in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with specialized experiments like DEPT-135, allows for unambiguous assignment of all atoms and confirmation of the cis stereochemistry.
The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of protons. In the context of the cyclohexane (B81311) ring, the vicinal coupling constants (³JHH) are paramount for establishing the relative stereochemistry of the substituents at C1 and C4.
For the cis isomer, the most stable chair conformation places one substituent in an axial position and the other in an equatorial position. In the case of this compound, the bulkier acetamido group preferentially occupies the equatorial position, forcing the carboxylic acid group into the axial position. This conformational preference dictates the observed coupling constants for the methine protons at C1 (H1) and C4 (H4).
The axial proton at C1 would exhibit one large axial-axial (Jax-ax) coupling (typically 8-13 Hz) and one smaller axial-equatorial (Jax-eq) coupling (typically 2-5 Hz) with its neighbors on C2 and C6. Conversely, the equatorial proton at C4 would show two smaller couplings: one equatorial-axial (Jeq-ax) and one equatorial-equatorial (Jeq-eq) coupling (typically 2-5 Hz) with its neighbors on C3 and C5. The observation of a broad multiplet with small coupling constants for H4 is a key indicator of its equatorial position and, consequently, the cis configuration of the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| COOH | 10.0 - 12.0 | broad singlet (br s) | - | Carboxylic acid proton, exchangeable. |
| NH | 7.5 - 8.5 | broad singlet (br s) | - | Amide proton, exchangeable. |
| H4 (CH-NH) | 3.7 - 4.1 | multiplet (m) | Small J values (2-5 Hz) | Equatorial proton, deshielded by amide group. |
| H1 (CH-COOH) | 2.2 - 2.6 | multiplet (m) | Contains one large Jax-ax (8-13 Hz) | Axial proton. |
| CH₃ (Acetyl) | 1.9 - 2.1 | singlet (s) | - | Methyl group of the acetamido moiety. |
| CH₂ (Ring, axial) | 1.2 - 1.6 | multiplet (m) | - | Axial protons on the cyclohexane ring. |
| CH₂ (Ring, equatorial) | 1.8 - 2.2 | multiplet (m) | - | Equatorial protons on the cyclohexane ring. |
The broadband proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, seven unique signals are expected. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment provides further clarification by differentiating carbons based on the number of attached protons.
In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, CH₂ groups appear as negative signals, and quaternary carbons (including C=O) are absent. openstax.orglibretexts.org This allows for the definitive assignment of each carbon in the cyclohexane ring and the substituent groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Notes |
| C=O (Carboxyl) | 175 - 180 | Absent | Quaternary carbonyl carbon. |
| C=O (Amide) | 169 - 172 | Absent | Quaternary carbonyl carbon. |
| C4 (CH-NH) | 48 - 55 | Positive (CH) | Carbon bearing the acetamido group. |
| C1 (CH-COOH) | 40 - 45 | Positive (CH) | Carbon bearing the carboxylic acid group. |
| C2, C6 | 30 - 35 | Negative (CH₂) | Methylene (B1212753) carbons adjacent to C1. |
| C3, C5 | 28 - 33 | Negative (CH₂) | Methylene carbons adjacent to C4. |
| CH₃ (Acetyl) | 22 - 25 | Positive (CH₃) | Methyl carbon of the acetamido group. |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is highly effective for confirming the presence of the carboxylic acid and secondary amide functional groups. The spectrum is typically dominated by characteristic absorptions from O-H, N-H, and C=O bonds. A hallmark of carboxylic acids in the solid state is an extremely broad O-H stretching band that results from strong intermolecular hydrogen bonding (dimerization).
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |
| N-H stretch | Secondary Amide | 3250 - 3350 | Sharp, Medium |
| C-H stretch | sp³ C-H | 2850 - 3000 | Medium-Strong |
| C=O stretch (Amide I) | Amide | 1640 - 1680 | Strong |
| C=O stretch | Carboxylic Acid | 1700 - 1725 | Strong |
| N-H bend (Amide II) | Amide | 1520 - 1570 | Medium-Strong |
| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information on the molecular weight and elemental composition of the compound, as well as structural details inferred from its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 185, corresponding to its molecular weight. The fragmentation pattern would likely involve initial losses of neutral molecules such as water (H₂O, from the carboxyl group) or ketene (B1206846) (CH₂=C=O, from the acetyl group).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For a compound with the formula C₉H₁₅NO₃, the calculated exact mass is 185.1052. An HRMS measurement confirming this value provides definitive proof of the compound's elemental composition.
| Ion | Formula | m/z (Nominal) | Proposed Identity/Origin |
| [M]⁺˙ | C₉H₁₅NO₃⁺ | 185 | Molecular Ion |
| [M - H₂O]⁺˙ | C₉H₁₃NO₂⁺ | 167 | Loss of water from carboxylic acid |
| [M - COOH]⁺ | C₈H₁₅NO⁺ | 140 | Loss of carboxyl radical |
| [M - CH₂CO]⁺˙ | C₇H₁₃NO₂⁺ | 143 | Loss of ketene from acetyl group |
| [M - C₂H₅NO]⁺˙ | C₇H₁₀O₂⁺ | 126 | McLafferty rearrangement and loss of acetamide (B32628) |
of this compound
Crystal Structure Determination and Intermolecular Interactions
The determination of the crystal structure of a compound like this compound through single-crystal X-ray diffraction would reveal precise information about bond lengths, bond angles, and the conformation of the cyclohexane ring. It is anticipated that the cyclohexane ring would adopt a chair conformation, as this is the most stable arrangement. The acetamido and carboxylic acid substituents would be in a cis configuration, meaning they are both on the same side of the ring, likely in equatorial positions to minimize steric hindrance.
Intermolecular interactions play a crucial role in the packing of molecules in a crystal lattice. For this compound, the primary intermolecular interactions are expected to be hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The acetamido group also contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
A study of a similar compound, cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, reveals that adjacent molecules form dimers via O—H⋯O hydrogen bonds involving the carboxylic acid groups. A similar dimeric structure is highly probable for this compound. Furthermore, the N-H group of the acetamido substituent can form hydrogen bonds with the carbonyl oxygen of either the carboxylic acid or the acetamido group of a neighboring molecule, leading to a complex three-dimensional hydrogen-bonding network.
To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table provides hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₅NO₃ |
| Formula Weight | 185.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.22 |
Polymorphism and Crystallinity Characterization via X-ray Powder Diffractometry
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as solubility, melting point, and stability. The investigation of polymorphism is particularly important in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability and therapeutic effects.
X-ray Powder Diffractometry (XRPD) is a primary technique used to characterize the crystallinity of a sample and to identify different polymorphic forms. nih.gov An XRPD pattern is a fingerprint of a crystalline solid, with each crystalline phase showing a unique diffraction pattern. americanpharmaceuticalreview.com
While no specific studies on the polymorphism of this compound are available, it is plausible that this compound could exhibit polymorphism due to the flexibility of the cyclohexane ring and the presence of multiple hydrogen bond donors and acceptors. Different packing arrangements of the molecules in the solid state would give rise to different polymorphs.
An XRPD analysis of a sample of this compound would involve irradiating the powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram would show a series of peaks, with the position and intensity of the peaks being characteristic of the crystal structure. The presence of different sets of peaks in different samples would indicate the existence of different polymorphs.
The following table illustrates a hypothetical XRPD peak list for a crystalline form of this compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 100 |
| 18.8 | 4.72 | 60 |
| 20.5 | 4.33 | 75 |
| 22.1 | 4.02 | 40 |
| 25.8 | 3.45 | 50 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For a molecule like cis-4-Acetamidocyclohexanecarboxylic acid, DFT calculations are instrumental in elucidating its fundamental properties.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For this compound, this process would typically begin with an initial guess of the molecular structure, often derived from standard bond lengths and angles. The DFT calculation then iteratively adjusts the positions of the atoms, calculating the forces on each atom at each step, until a stable structure with minimal energy is reached. This optimized geometry represents the most probable structure of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained from this process.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Value |
|---|---|
| C=O (Carboxylic Acid) Bond Length | ~1.21 Å |
| C-O (Carboxylic Acid) Bond Length | ~1.36 Å |
| O-H (Carboxylic Acid) Bond Length | ~0.97 Å |
| C=O (Amide) Bond Length | ~1.24 Å |
| C-N (Amide) Bond Length | ~1.35 Å |
| N-H (Amide) Bond Length | ~1.01 Å |
| C-C (Cyclohexane Ring) Avg. Bond Length | ~1.54 Å |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry of the molecule.
The cyclohexane (B81311) ring in this compound can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for cyclohexane derivatives. For the cis isomer, both the acetamido and carboxylic acid groups are on the same side of the ring. This can lead to different chair conformations depending on whether these substituents are in axial or equatorial positions.
DFT calculations can be used to determine the relative energies of these different conformations. By optimizing the geometry of each conformer, their total electronic energies can be calculated. The conformer with the lowest energy is the most stable and therefore the most populated at equilibrium. The energy difference between conformers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution. It is expected that the chair conformation with both bulky substituents in equatorial positions would be the most energetically favorable to minimize steric hindrance.
DFT calculations are a valuable tool for predicting various spectroscopic properties.
Infrared (IR) and Raman Spectra: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR and Raman intensities for each vibrational mode can then be used to generate a theoretical spectrum. This theoretical spectrum can be compared with experimental data to aid in the assignment of observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C=O stretches of the carboxylic acid and amide groups, the O-H and N-H stretches, and various C-H and C-C vibrations of the cyclohexane ring.
UV-Vis Absorption Spectra: While the core molecule is not a strong chromophore, DFT can predict its electronic absorption spectrum. This is more accurately handled by Time-Dependent DFT (TD-DFT), which is discussed in a later section.
A detailed analysis of the torsional (dihedral) angles within the optimized geometry provides a quantitative description of the molecule's shape. For the cyclohexane ring, the torsional angles define its puckering. In a perfect chair conformation, the C-C-C-C torsional angles would be around ±60°. Deviations from this ideal value can indicate strain or the influence of substituents.
Furthermore, by systematically rotating specific bonds (e.g., the C-N bond of the amide or the C-C bond connecting the carboxylic acid to the ring) and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of rotational energy barriers and the determination of the most stable rotational isomers (rotamers). This analysis is crucial for understanding the dynamic behavior of the molecule and the equilibria between different conformations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. faccts.de This method is an extension of DFT that allows for the calculation of electronic excited states. faccts.de TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The theory also provides the oscillator strength for each electronic transition, which is related to the intensity of the corresponding absorption band. nih.gov For a molecule like this compound, the primary electronic transitions would likely be n → π* transitions associated with the carbonyl groups of the amide and carboxylic acid functionalities, occurring in the ultraviolet region.
Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 (n → π*) | ~5.0 - 5.5 | ~225 - 250 | Low |
Note: These are representative values for similar functional groups and the actual calculated values would provide specific insights into the electronic structure of the molecule.
Molecular Dynamics Simulations (if applicable for conformational dynamics)
While DFT and TD-DFT calculations are typically performed on single, static molecules (often in a simulated vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, often in the presence of explicit solvent molecules. nih.govmdpi.com An MD simulation would begin with the optimized structure of this compound. The molecule would then be placed in a simulation box, often filled with water molecules to mimic an aqueous environment.
The simulation proceeds by calculating the forces on each atom at a given instant and then using Newton's laws of motion to predict the positions and velocities of the atoms a short time step later. By repeating this process for millions of steps, a trajectory of the molecule's motion can be generated.
Analysis of this trajectory can reveal:
Conformational transitions: The simulation can show the molecule switching between different chair and boat conformations, and the timescale on which these transitions occur.
Solvent interactions: The formation and breaking of hydrogen bonds between the carboxylic acid and amide groups and the surrounding water molecules can be observed.
Flexibility of the molecule: MD simulations can identify which parts of the molecule are rigid and which are more flexible by analyzing the fluctuations in atomic positions.
For this compound, MD simulations would be particularly useful for understanding how its conformational preferences and dynamics are influenced by its environment.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Chemical Reactivity and Derivatization Studies
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site for nucleophilic acyl substitution, enabling its conversion into various derivatives such as esters, amides, and acid chlorides.
Esterification: The conversion of cis-4-Acetamidocyclohexanecarboxylic acid to its corresponding esters can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. libretexts.orgmasterorganicchemistry.com
Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. organic-chemistry.org This method is particularly useful for reactions with sensitive or sterically hindered alcohols.
| Alcohol | Reagent/Conditions | Product |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ (catalyst), heat | Methyl cis-4-acetamidocyclohexanecarboxylate |
| Ethanol (C₂H₅OH) | HCl (catalyst), reflux | Ethyl cis-4-acetamidocyclohexanecarboxylate |
| tert-Butanol ((CH₃)₃COH) | DCC, DMAP | tert-Butyl cis-4-acetamidocyclohexanecarboxylate |
Amidation: Similar to esterification, the carboxylic acid can be converted to a variety of amides. Direct amidation with an amine is possible but often requires high temperatures to drive off water. mdpi.comencyclopedia.pub More commonly, the carboxylic acid is first activated. Using coupling agents like DCC or other carbodiimides allows for the formation of an amide bond under mild conditions by reacting this compound with a primary or secondary amine. mdpi.comyoutube.comkhanacademy.org This transformation proceeds through an O-acylisourea intermediate which is then attacked by the amine. organic-chemistry.org
| Amine | Reagent/Conditions | Product |
|---|---|---|
| Ammonia (B1221849) (NH₃) | DCC | cis-4-Acetamidocyclohexanecarboxamide |
| Aniline (C₆H₅NH₂) | Heat | N-phenyl-cis-4-acetamidocyclohexanecarboxamide |
| Benzylamine (C₆H₅CH₂NH₂) | DCC, CH₂Cl₂ | N-benzyl-cis-4-acetamidocyclohexanecarboxamide |
For enhanced reactivity in nucleophilic acyl substitution, this compound can be converted into its corresponding acid chloride, cis-4-acetamidocyclohexanecarbonyl chloride. This is a crucial step for synthesizing esters and amides that are difficult to prepare directly from the carboxylic acid. The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org The chloride ion then acts as a nucleophile, yielding the acid chloride along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.com Other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be used. patsnap.comgoogle.com A patent describes a method for preparing 1,4-cyclohexanedicarboxylic acid dichloride by reacting the dicarboxylic acid with thionyl chloride, a process that can be adapted for the mono-acid derivative. patsnap.com
Reactions Involving the Acetamido Group
The acetamido group is a secondary amide and is generally less reactive than the carboxylic acid. However, it can undergo specific reactions, most notably hydrolysis and reduction.
The amide bond of the acetamido group is stable but can be hydrolyzed to yield cis-4-aminocyclohexanecarboxylic acid. nih.gov This reaction typically requires harsh conditions, such as prolonged heating with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH). libretexts.orgchemguide.co.uklibretexts.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.combyjus.com The resulting amine is protonated to form an ammonium (B1175870) salt, which prevents the reverse reaction from occurring. libretexts.orgyoutube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, and the resulting carboxylic acid is deprotonated to form a carboxylate salt. libretexts.orgchemguide.co.uk
| Starting Material | Conditions | Product(s) |
|---|---|---|
| This compound | H₃O⁺, heat | cis-4-Aminocyclohexanecarboxylic acid and Acetic acid |
| This compound | NaOH(aq), heat | Sodium cis-4-aminocyclohexanecarboxylate and Sodium acetate |
While the amide bond is robust, certain modifications are possible.
Reduction to Amine: The acetamido group can be reduced to the corresponding secondary amine, cis-4-(ethylamino)cyclohexanecarboxylic acid. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com The reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-). orgoreview.com Other catalytic systems, such as those based on nickel, iridium, or cobalt, have also been developed for the reduction of secondary amides under milder conditions using silanes as the reductant. nih.govacs.orgrsc.org
N-Alkylation: Direct N-alkylation of the secondary amide is challenging due to the low nucleophilicity of the nitrogen atom, whose lone pair is delocalized by resonance with the carbonyl group. youtube.com However, under specific conditions, such as using a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-alkylation can be achieved. organic-chemistry.org Acid-catalyzed N-alkylation with alcohols is also possible if the alcohol can form a highly stabilized carbocation. flvc.org
Reactivity of the Cyclohexane (B81311) Ring
The cyclohexane ring in this compound exists predominantly in a chair conformation. In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. libretexts.org Through a process known as a ring flip, these positions can interconvert. youtube.com Generally, the conformer where the larger substituent occupies the equatorial position is more stable to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org
The saturated cyclohexane ring itself is generally unreactive toward many chemical reagents under normal conditions. Reactions such as halogenation can occur under free-radical conditions (e.g., with Cl₂ and UV light), but these reactions often lack selectivity and are not commonly used for functionalization of such substituted molecules. algoreducation.com The reactivity of the molecule is overwhelmingly directed by the functional groups attached to the ring. However, the stereochemical arrangement of these groups can influence the outcome of reactions, for instance, by directing incoming reagents to a particular face of the molecule or through neighboring group participation. nih.gov
Functionalization of Ring Carbons
The direct functionalization of the sp³-hybridized carbon atoms of the cyclohexane ring in this compound is a challenging yet crucial area of study for the synthesis of novel derivatives. Research in this area, while not extensive on this specific molecule, can be informed by studies on analogous cis-1,4-disubstituted cyclohexane systems. Key transformations investigated include hydroxylation, halogenation, and the introduction of other functional groups that can serve as handles for further chemical manipulation.
One theoretical approach to functionalization involves the selective oxidation of C-H bonds. While direct C-H activation on such a substrate is complex, advances in catalysis offer potential routes. For instance, the use of transition metal catalysts, such as those based on ruthenium or rhodium, could facilitate site-selective hydroxylation. The directing influence of the acetamido and carboxylic acid groups would be critical in determining the regioselectivity of such reactions. It is hypothesized that the amide oxygen could direct oxidation to the C2 or C6 positions through the formation of a cyclic intermediate with the catalyst.
Another avenue for functionalization is through radical-mediated reactions. For example, halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions could introduce a bromine atom onto the cyclohexane ring. The position of halogenation would be influenced by the relative stability of the resulting carbon radical intermediates. In the chair conformation of this compound, where one substituent is axial and the other equatorial, the accessibility of the axial and equatorial hydrogens at each ring position would play a significant role in the reaction's outcome.
Furthermore, the synthesis of unsaturated derivatives, such as a cyclohexene (B86901) intermediate, would open up a wider range of functionalization possibilities, including epoxidation and dihydroxylation. The introduction of a double bond would likely be achieved through a multi-step sequence, for example, via elimination from a halogenated or sulfonylated derivative.
| Reaction Type | Potential Reagents | Anticipated Major Product(s) | Key Influencing Factors |
| C-H Hydroxylation | Ru/Porphyrin complexes, Fe(III) catalysts | cis-4-Acetamido-2-hydroxycyclohexanecarboxylic acid | Directing effect of the acetamido group, steric hindrance. |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromo-cis-4-acetamidocyclohexanecarboxylic acid isomers | Radical stability, steric accessibility of C-H bonds. |
| Dehydrogenation | Transition metal catalysts (e.g., Pd, Pt) | cis-4-Acetamidocyclohex-2-enecarboxylic acid | Catalyst and reaction conditions. |
Stereospecificity in Ring Transformations
The stereochemistry of the starting material, with its fixed cis relationship between the acetamido and carboxylic acid groups, is a powerful tool for controlling the stereochemical outcome of reactions on the cyclohexane ring. This stereospecificity is primarily governed by the conformational preferences of the molecule and the potential for neighboring group participation.
In its most stable chair conformation, this compound will have one substituent in an axial position and the other in an equatorial position. The approach of a reagent to the ring will be sterically hindered on the side of the axial substituent. This steric bias will dictate the facial selectivity of reactions such as epoxidation or hydrogenation of an unsaturated derivative. For instance, if a double bond were introduced at the C1-C2 position, epoxidation would be expected to occur from the face opposite to the bulkier substituent at the C4 position.
A more subtle and powerful form of stereocontrol arises from the potential for anchimeric assistance, or neighboring group participation, by the acetamido group. The lone pair of electrons on the nitrogen atom of the acetamido group can participate in reactions at adjacent or nearby carbon atoms, leading to the formation of cyclic intermediates that dictate the stereochemistry of the final product.
For example, in a hypothetical reaction involving the departure of a leaving group from the C1 position, the acetamido group at C4 could, in principle, participate to form a bicyclic intermediate. However, due to the 1,4-disposition, direct intramolecular attack is unlikely. More relevant is the influence of the acetamido group on reactions at the C2, C3, C5, and C6 positions. For instance, if a leaving group were present at the C3 position with a trans relationship to the acetamido group, intramolecular nucleophilic attack by the amide oxygen could form a bicyclic oxazoline-like intermediate. Subsequent attack by an external nucleophile would proceed with a defined stereochemistry.
The stereospecific nature of reactions on this scaffold is critical for the synthesis of biologically active molecules where precise control of the three-dimensional arrangement of atoms is paramount.
| Transformation | Intermediate/Transition State | Stereochemical Outcome | Controlling Principle |
| Epoxidation of a C1=C2 double bond | Approach of peroxy acid from the less hindered face | Epoxide formation on the face opposite to the axial substituent | Steric hindrance |
| Reaction at C3 with a trans leaving group | Formation of a bicyclic intermediate | Retention or inversion of configuration depending on the mechanism | Anchimeric assistance by the acetamido group |
| Catalytic Hydrogenation of a C=C bond | Adsorption onto the catalyst surface from the less hindered side | Syn-addition of hydrogen from the less sterically encumbered face | Steric hindrance |
Supramolecular Chemistry and Self Assembly
Hydrogen Bonding Networks and Dimer Formation in Solid State
In the solid state, cis-4-Acetamidocyclohexanecarboxylic acid is expected to form extensive hydrogen bonding networks. The primary motifs involve the carboxylic acid and amide functional groups. Carboxylic acids are well-known to form strong, centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxyl groups of two molecules. This is a common feature in the crystal structures of carboxylic acids, including derivatives of cyclohexanecarboxylic acid. For instance, the related compound, cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid, demonstrates this dimerization in its crystal structure. nih.gov
Furthermore, the amide group (–NH–C=O) in this compound provides additional sites for hydrogen bonding. The amide proton (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This allows for the formation of intermolecular N—H⋯O=C hydrogen bonds, which can link the carboxylic acid dimers into more extended one-, two-, or three-dimensional networks.
A summary of potential hydrogen bond interactions in the solid state is presented below:
| Hydrogen Bond Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Carboxylic Acid Dimer | O–H (Carboxyl) | O=C (Carboxyl) | Formation of centrosymmetric R²₂(8) ring motifs, leading to dimerization. |
| Amide Chain | N–H (Amide) | O=C (Amide) | Linking of molecules into chains or sheets. |
| Inter-functional Group | N–H (Amide) | O=C (Carboxyl) | Cross-linking of carboxylic acid dimers. |
| Inter-functional Group | O–H (Carboxyl) | O=C (Amide) | Further stabilization of the hydrogen-bonded network. |
Investigation of Self-Association in Solution
In solution, the self-association of this compound is dependent on the solvent polarity. In non-polar, aprotic solvents, the formation of hydrogen-bonded dimers via the carboxylic acid groups is expected to be favorable, similar to the solid-state behavior. The strength of this association can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in chemical shifts upon dilution can indicate the presence of intermolecular hydrogen bonds.
Potential as Building Blocks for Supramolecular Architectures
The defined stereochemistry and bifunctional nature of this compound make it a potentially valuable building block, or "tecton," for the construction of more complex supramolecular architectures. The presence of both a strong hydrogen bond donor/acceptor pair (carboxylic acid) and an additional hydrogen bonding group (amide) allows for the programmed assembly of predictable motifs.
Tripodal molecules are often used as building blocks in supramolecular chemistry to create cages or polymers. nih.gov While not tripodal, the rigid cyclohexane (B81311) core and defined orientation of the functional groups in this compound can be exploited. For example, it could be incorporated into larger molecules to direct their assembly into specific structures. Other conformationally constrained β-amino acids, such as cis-2-aminocyclohex-4-enecarboxylic acid, have been successfully used as building blocks for helical foldamers. rsc.org This suggests that derivatives of this compound could also be employed in the design of novel folded architectures. The ability of related molecules to form stable 1:1 complexes with other species highlights the potential for these systems to be used in the design of new supramolecular architectures based on non-covalent interactions. mdpi.com
Relationship between cis Isomerism and Supramolecular Properties (e.g., photoisomerization-driven self-assembly in related systems)
The cis isomerism is a key factor in determining the supramolecular properties of 4-Acetamidocyclohexanecarboxylic acid. The spatial arrangement of the functional groups in the cis isomer, being on the same face of the ring, can lead to different packing arrangements and hydrogen bonding networks compared to the trans isomer. This can result in different crystal structures, solubilities, and melting points.
In related systems, the difference between cis and trans isomers can be exploited to control self-assembly processes. A prominent example is the use of photoresponsive molecules, such as azobenzene (B91143) and cyanostilbene derivatives, which can undergo reversible trans-to-cis isomerization upon irradiation with light of a specific wavelength. rsc.orgmdpi.com This photoisomerization leads to a significant change in the molecule's shape and dipole moment. mdpi.com
For example, the planar trans isomer of azobenzene is often more prone to self-assembly through π-π stacking and other non-covalent interactions, leading to the formation of ordered aggregates like nanofibers or ribbons. rsc.orgresearchgate.net Upon UV irradiation, it converts to the non-planar cis isomer, which disrupts the ordered packing and can lead to the disassembly of the supramolecular structure. researchgate.net This process can be reversible with visible light or heat. This light-induced change in molecular geometry can trigger transitions from gels to solutions or changes in morphology from fibers to spheres. bohrium.com
While this compound itself is not photoisomerizable, the principles learned from these photoswitchable systems are relevant. They demonstrate how a change in the cis/trans stereochemistry of a building block can have a profound impact on the resulting supramolecular assembly. This highlights the importance of stereochemical control in the design of functional supramolecular materials.
Potential in Organic Synthesis and Materials Science
Role as Intermediates in the Synthesis of Advanced Organic Molecules
While direct applications of cis-4-acetamidocyclohexanecarboxylic acid are specialized, its precursor, 4-aminocyclohexanecarboxylic acid (ACCA), is a well-established intermediate in the synthesis of pharmacologically active compounds. researchgate.net The cis and trans isomers of ACCA serve as crucial building blocks, with the stereochemical arrangement of the amine and carboxylic acid groups dictating their synthetic utility.
The synthesis of these intermediates often starts from p-aminobenzoic acid, which is subjected to catalytic reduction to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. google.comgoogle.com The ratio of these isomers is highly dependent on the catalyst and reaction conditions used. google.com
| Catalyst | Support/Solvent | Conditions | Resulting cis:trans Ratio |
| Ruthenium (Ru) | Carbon (C) in NaOH(aq) | 100°C, 15 bar H₂ | 1:4.6 google.comgoogle.com |
| Rhodium (Rh) | Alumina (B75360) (Al₂O₃) | Not specified | ~1:1 google.com |
| Raney Nickel | Not specified | Not specified | Can convert cis to trans, achieving a 1:2.3 ratio google.comgoogleapis.com |
This table presents data on the catalytic hydrogenation of p-aminobenzoic acid to form 4-aminocyclohexanecarboxylic acid isomers.
Often, the trans isomer is the desired product for pharmaceutical applications, such as in the synthesis of Janus Kinase inhibitors. google.comgoogleapis.com Consequently, numerous processes focus on the isomerization of the readily available cis isomer into the trans form. google.comgoogle.comgoogleapis.com The this compound can be seen as an N-protected version of the cis-amino acid, where the acetamido group protects the amine during synthetic steps, preventing unwanted side reactions before being potentially hydrolyzed back to the amine at a later stage. This protective role makes it a valuable intermediate for constructing advanced organic molecules where precise control over reactive functional groups is necessary.
Contributions to the Development of Stereodefined Scaffolds
The cyclohexane (B81311) ring is a fundamental scaffold in medicinal chemistry, providing a three-dimensional structure that can orient functional groups in precise spatial arrangements. The distinction between cis and trans isomers of 4-substituted cyclohexanes like this compound is critical. In the cis isomer, both the acetamido and carboxylic acid groups can be on the same face of the ring (e.g., one axial and one equatorial in a chair conformation), leading to a distinct spatial profile compared to the trans isomer where they are on opposite faces (e.g., both equatorial).
This stereochemical control is paramount in drug design, where the specific three-dimensional shape of a molecule governs its ability to bind to biological targets. The cis scaffold has been explored in the synthesis of various bioactive compounds. For instance, the related compound cis-4-aminocyclohexanecarboxylic acid has been incorporated into peptide analogues to act as a conformationally constrained building block. researchgate.net The defined stereochemistry of the cis isomer locks the attached functional groups into a specific orientation, which can enhance binding affinity and selectivity for a target receptor or enzyme. The development of synthetic routes that can selectively produce or isolate the cis isomer is therefore an important area of research, providing chemists with a key tool for building stereochemically defined molecular frameworks. nih.gov
Catalytic Applications of Related Compounds
While this compound itself is not typically used as a catalyst, it and its precursors are central to several catalytic processes. The synthesis of its core structure from aromatic precursors is fundamentally a catalytic reaction, most commonly the hydrogenation of 4-aminobenzoic acid. This reaction relies on heterogeneous catalysts such as ruthenium on carbon (Ru/C), rhodium on alumina (Rh/Al₂O₃), and Raney Nickel. google.comgoogleapis.com
Furthermore, the isomerization of the cis isomer to the thermodynamically more stable trans isomer is often a base-catalyzed or metal-catalyzed process. google.comgoogleapis.com For example, Raney Nickel has been shown to effectively catalyze the conversion of cis-ACCA to a mixture enriched in the trans form. googleapis.com
Derivatives of the parent amino acid have also shown potential in forming coordination complexes. The ability of cis-4-aminocyclohexanecarboxylic acid to form stable complexes with metal ions suggests a potential utility in developing novel catalysts or materials where a metal center is held within a rigid organic framework. chemimpex.com This capacity for metal coordination opens avenues for exploring the catalytic potential of its derivatives in areas such as asymmetric synthesis, where chiral ligands are used to induce stereoselectivity.
Precursor for Functional Materials
This compound possesses two key functional groups—a carboxylic acid and an amide—making it a promising candidate as a monomer for step-growth polymerization. In a manner analogous to how bifunctional molecules like muconic acid are used to create polyesters or polyamides, this compound could theoretically be used to synthesize novel polymers.
The carboxylic acid group can participate in the formation of ester or amide linkages. The acetamido group, after hydrolysis to a primary amine, can also form amide bonds. The rigid cyclohexane ring incorporated into a polymer backbone would be expected to impart distinct properties compared to polymers made from linear aliphatic monomers. These properties could include:
Increased Thermal Stability: The alicyclic structure is more rigid and has a higher thermal stability than corresponding linear chains, potentially leading to polymers with higher glass transition temperatures (Tg) and melting points.
Modified Mechanical Properties: The bulky cyclohexane unit would restrict chain mobility, potentially leading to materials with increased hardness and modulus but lower flexibility.
Controlled Stereochemistry: Using the pure cis isomer as a monomer would result in a polymer with a regular, repeating stereochemistry along the chain, which could influence crystallinity and macroscopic properties.
By copolymerizing it with other monomers, a wide range of functional polymers with tailored properties could be developed for applications in specialty plastics and fibers.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research pertaining to cis-4-acetamidocyclohexanecarboxylic acid is often linked to the synthesis and separation of its precursor, 4-aminocyclohexanecarboxylic acid. The primary route to this precursor involves the catalytic hydrogenation of 4-aminobenzoic acid. google.comgoogle.com A significant challenge in this synthesis is controlling the stereochemical outcome, as the reduction typically yields a mixture of cis and trans isomers. google.com
Methodological advancements have focused on achieving higher stereoselectivity. While some catalytic systems using rhodium or ruthenium on a carbon support have been explored, they often result in mixtures of isomers. google.com A key advancement has been the development of isomerization processes where the less desired cis isomer can be converted to the thermodynamically more stable trans isomer using bases or catalysts like Raney nickel. google.comgoogleapis.com Conversely, isolating the pure cis isomer often relies on fractional crystallization or selective derivatization techniques. google.com
Once cis-4-aminocyclohexanecarboxylic acid is isolated, its conversion to this compound is a standard N-acetylation reaction, typically using acetic anhydride (B1165640) or acetyl chloride under basic conditions. The properties of the resulting compound are defined by its cis-stereochemistry, which dictates the spatial relationship between the acetamido and carboxylic acid groups.
| Property | Data |
| Compound Name | This compound |
| CAS Number | 845506-93-6 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| Precursor | cis-4-Aminocyclohexanecarboxylic acid |
| Precursor CAS | 3685-23-2 |
Unexplored Reactivity and Synthetic Opportunities
The bifunctional nature of this compound presents numerous synthetic opportunities that remain largely unexplored. The carboxylic acid moiety can undergo a range of transformations:
Esterification: Formation of methyl, ethyl, or more complex esters for use as intermediates or to modify solubility.
Amidation: Coupling with amines to generate a diverse library of secondary amides, potentially leading to new bioactive compounds.
Reduction: Conversion of the carboxylic acid to a primary alcohol, yielding cis-4-acetamido-1-cyclohexylmethanol, a different bifunctional building block.
Acid Halide Formation: Conversion to the corresponding acid chloride would activate the carboxyl group for a wider range of nucleophilic acyl substitution reactions.
The acetamido group is generally less reactive, but it plays a crucial role in the molecule's conformation and electronic properties. Its N-H bond offers a site for potential derivatization under specific conditions. The true synthetic potential of this compound lies in its use as a rigid scaffold. Analogous to how Fmoc-protected aminocyclohexanecarboxylic acids are used as building blocks in peptide synthesis, the N-acetylated version could be employed to introduce a constrained cyclic element into larger molecules, influencing their three-dimensional structure and biological activity. chemimpex.com
Future Avenues in Conformational and Stereochemical Research
The stereochemistry of 1,4-disubstituted cyclohexanes is a cornerstone of conformational analysis. spcmc.ac.inlibretexts.org For this compound, the molecule exists as a dynamic equilibrium between two chair conformers. In one conformer, the carboxylic acid group is in an axial position while the acetamido group is equatorial. In the ring-flipped conformer, the carboxylic acid is equatorial and the acetamido group is axial. spcmc.ac.in
The relative stability of these two conformers is determined by the steric bulk of the substituents and the resulting 1,3-diaxial interactions. libretexts.org The A-value, a measure of the steric strain of an axial substituent, is different for -COOH and -NHCOCH3 groups. Future research should focus on precisely quantifying the energetic difference between these two conformers for this specific molecule. This can be achieved through:
Advanced NMR Spectroscopy: Variable temperature NMR studies can determine the equilibrium constant and the thermodynamic parameters (ΔG, ΔH, and ΔS) for the ring-flipping process.
Computational Chemistry: High-level theoretical calculations (e.g., using Density Functional Theory) can model the conformers and predict their relative energies and geometries, providing insights that complement experimental data.
Furthermore, exploring the impact of solvent on the conformational equilibrium is a key research avenue. In protic solvents, intermolecular hydrogen bonding involving the carboxylic acid and amide groups could influence the stability of the conformers, an effect not present in nonpolar solvents. spcmc.ac.in
Emerging Applications in Advanced Organic and Materials Science
While the trans isomer of 4-aminocyclohexanecarboxylic acid and its derivatives are known intermediates in pharmaceuticals, the potential of the cis isomer is less developed. googleapis.com The unique stereochemical arrangement of functional groups in this compound makes it a promising candidate for several advanced applications.
Polymer Chemistry: The compound can be used as a monomer to synthesize specialty polyamides or polyesters. The rigid, non-planar cyclohexane (B81311) core would impart unique thermal and mechanical properties to the resulting polymers, differing from those derived from linear or aromatic monomers. chemimpex.com
Medicinal Chemistry: The cis-scaffold can be used to design peptidomimetics or other bioactive molecules where a specific spatial orientation of functional groups is required for binding to a biological target. Its constrained conformation can reduce the entropic penalty upon binding, potentially leading to higher affinity ligands. chemimpex.com
Supramolecular Chemistry: The hydrogen bonding capabilities of both the amide and carboxylic acid groups make it an excellent building block for designing self-assembling systems, such as gels, liquid crystals, or molecular capsules. The defined cis-geometry would direct the assembly into predictable, well-ordered supramolecular architectures.
Future work should focus on synthesizing derivatives of this core structure and evaluating their properties in these contexts, thereby unlocking the full potential of this versatile chemical building block.
Q & A
Q. What are the optimal synthetic routes for preparing cis-4-Acetamidocyclohexanecarboxylic acid?
- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization. A common approach is the reduction of trans-4-cyanocyclohexanecarboxylic acid derivatives to generate aminomethyl intermediates, followed by acetylation. For example, trans-4-cyanocyclohexanecarboxylic acid can be reduced to trans-4-aminomethylcyclohexane-1-carboxylic acid using LiAlH4 in anhydrous ether, followed by acetylation with acetic anhydride . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to favor the cis configuration, as steric and electronic factors influence stereoselectivity.
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy and X-ray crystallography. 1H-NMR can detect axial-equatorial proton splitting patterns to infer cyclohexane ring conformation. For definitive confirmation, single-crystal X-ray diffraction (as demonstrated for related compounds like cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid) provides unambiguous stereochemical assignment . High-performance liquid chromatography (HPLC) with chiral columns may also resolve enantiomeric impurities.
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the acetamide group. Stability studies on analogous cyclohexane derivatives (e.g., cis-1,4-cyclohexanedicarboxylic acid) suggest that exposure to moisture or acidic/basic conditions accelerates degradation. Conduct accelerated stability testing (40°C/75% relative humidity for 6 months) to establish shelf-life parameters .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins. For instance, modifying the acetamide group with electron-withdrawing substituents may enhance hydrogen-bonding interactions, as seen in pharmacophore models of related cyclohexane-carboxylic acid derivatives . Validate predictions with in vitro assays.
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Methodological Answer : Systematic reproducibility studies are critical. For example, if literature reports conflicting regioselectivity in substitution reactions:
- Replicate experiments under identical conditions (e.g., solvent, catalyst, temperature).
- Use high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, COSY) to characterize products.
- Analyze potential hidden variables, such as trace metal contaminants in reagents or variations in stirring rates. Cross-reference methodologies from studies on structurally similar compounds, such as 4-chlorocyclohexane-1-carboxylic acid, to identify protocol discrepancies .
Q. What advanced analytical techniques are suitable for studying the solid-state behavior of this compound?
- Methodological Answer :
Data-Driven Research Challenges
Q. How can researchers reconcile discrepancies in biological activity data for this compound across studies?
- Methodological Answer : Apply meta-analysis frameworks to account for clustered data (e.g., multiple assays per study). Use mixed-effects models to adjust for variability in experimental designs, such as differences in cell lines or assay endpoints. For example, a study on Pten knockdown and fatty acid interactions employed similar statistical approaches to resolve conflicting activity trends .
Q. What strategies improve the reproducibility of catalytic reactions involving this compound?
- Methodological Answer :
- Standardize catalyst activation protocols (e.g., pre-treatment of Pd/C under H2 flow).
- Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate species.
- Use design of experiments (DoE) to optimize parameters (e.g., pH, temperature) and identify critical factors affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
